![molecular formula C12H20N4O4 B2365421 1-(4-{[(tert-butoxy)carbonyl]amino}butyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1909347-70-1](/img/structure/B2365421.png)
1-(4-{[(tert-butoxy)carbonyl]amino}butyl)-1H-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-{[(tert-butoxy)carbonyl]amino}butyl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound known for its significance in chemical research and potential applications in various scientific fields. The compound's unique structural features, involving a triazole ring and tert-butoxycarbonyl (Boc) protecting group, make it an interesting subject for studying chemical reactions and mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[(tert-butoxy)carbonyl]amino}butyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process, starting from readily available starting materials. Here's a common synthetic route:
Formation of the Triazole Ring:
Incorporation of the Boc-Protected Amine: : This step involves the reaction of tert-butoxycarbonyl chloride with the corresponding amine to introduce the Boc protecting group.
Introduction of the Carboxylic Acid Group: : Carboxylation using an appropriate carbon dioxide source or a carbonylation reaction to form the carboxylic acid functional group.
Industrial Production Methods
Large-scale industrial synthesis of this compound would follow similar steps but optimized for efficiency, yield, and cost-effectiveness. Factors such as reaction scale, purification methods, and environmental considerations are critical for industrial production.
Chemical Reactions Analysis
Types of Reactions it Undergoes
1-(4-{[(tert-butoxy)carbonyl]amino}butyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, such as:
Oxidation: : Conversion of alcohol groups to carbonyl groups or further to carboxylic acids.
Reduction: : Hydrogenation to reduce double or triple bonds.
Substitution: : Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride for selective reductions.
Substitution: : Reagents such as alkyl halides or acyl chlorides under acidic or basic conditions.
Major Products Formed
From Oxidation: : Corresponding carbonyl compounds or carboxylic acids.
From Reduction: : Reduced forms of the original compound, depending on the reaction conditions.
From Substitution: : New compounds with substituted functional groups, retaining the core triazole structure.
Scientific Research Applications
This compound finds applications in several scientific domains:
Chemistry
Building Blocks: : Utilized as a precursor or intermediate in organic synthesis for more complex molecules.
Catalysts: : As part of catalytic systems in reactions requiring high specificity.
Biology
Probes: : Utilized in biochemical assays and labeling studies due to its unique functional groups.
Inhibitors: : Potential use in designing enzyme inhibitors or receptor modulators.
Medicine
Drug Development: : As a scaffold for developing novel therapeutic agents targeting specific biological pathways.
Diagnostic Tools: : Used in the development of diagnostic probes for medical imaging or assays.
Industry
Materials Science: : Incorporated into polymers or coatings to impart desired properties like stability or reactivity.
Mechanism of Action
The mechanism of action for this compound can vary based on its application:
Molecular Targets and Pathways
Enzyme Inhibition: : Binding to active sites or allosteric sites on enzymes, inhibiting their function.
Receptor Modulation: : Interaction with cellular receptors to modulate signaling pathways.
Chemical Reactivity: : Participation in chemical reactions due to its reactive functional groups.
Comparison with Similar Compounds
Uniqueness and Similarities
Compared to other similar compounds, 1-(4-{[(tert-butoxy)carbonyl]amino}butyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific combination of a triazole ring and Boc-protected amine, making it versatile in synthesis and applications.
List of Similar Compounds
1-(4-{[(tert-butoxy)carbonyl]amino}butyl)-1H-1,2,3-triazole-4-carboxamide
1-(4-{[(tert-butoxy)carbonyl]amino}butyl)-1H-1,2,3-triazole-5-carboxylic acid
1-(4-{[(tert-butoxy)carbonyl]amino}butyl)-1H-1,2,3-triazole-4-carboxylate
By comparing these compounds, researchers can highlight the specific benefits and applications of this compound in their respective fields.
How’s that for a detailed dive into our subject? Need more details on any specific section, or ready to shift gears?
Properties
IUPAC Name |
1-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O4/c1-12(2,3)20-11(19)13-6-4-5-7-16-8-9(10(17)18)14-15-16/h8H,4-7H2,1-3H3,(H,13,19)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJKVMUVYUUSGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCN1C=C(N=N1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

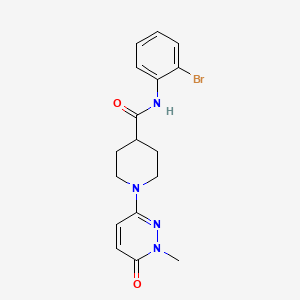
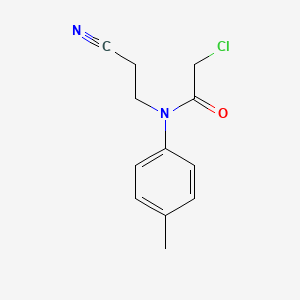
![4-[(3-Chloro-4-fluorophenyl)carbamoyl]piperidine-1-sulfonyl fluoride](/img/structure/B2365344.png)
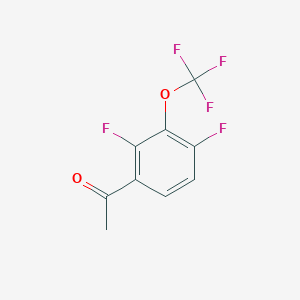
![2-[6-(2-methoxy-2-oxoethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl]ethyl cyclohexanecarboxylate](/img/structure/B2365348.png)
![(2E)-3-(dimethylamino)-1-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B2365350.png)
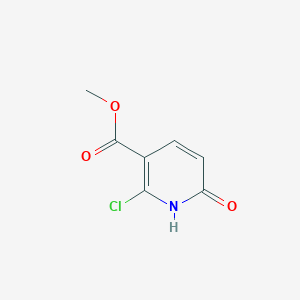
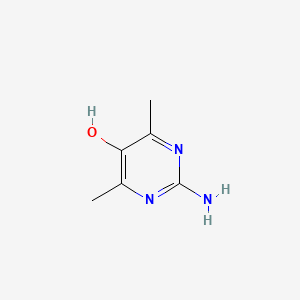
![3-(1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2365354.png)
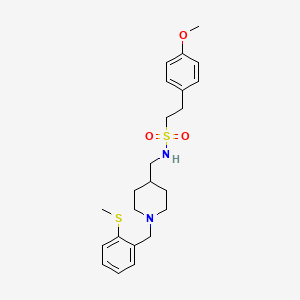
![N-[3-(1-benzofuran-2-yl)propyl]cyclopropanecarboxamide](/img/structure/B2365356.png)
![3-(4-methoxyphenyl)-7-{[(4-methylphenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2365357.png)

